Cyclohexanebutanoic acid, barium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Cyclohexanebutanoic acid, barium salt” is also known as “Barium cyclohexanebutyrate”. It is an oil-soluble standard used for atom spectroscopy . It is a white powder and insoluble in water .

Molecular Structure Analysis

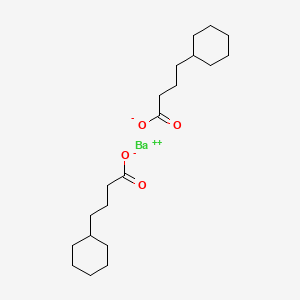

The linear formula of “this compound” is [C6H11(CH2)3CO2]2Ba . Its molecular weight is 475.81 . The SMILES string representation is O=C(CCCC1CCCCC1)O[Ba]OC(=O)CCCC2CCCCC2 .Physical and Chemical Properties Analysis

“this compound” appears as a powder or chunks . It has a melting point of 225 °C (dec.) (lit.) . It is insoluble in water .Scientific Research Applications

Salting-out and Sugaring-out Extraction Technologies

Cyclohexanebutanoic acid, barium salt, may not be directly mentioned in the available literature, but related compounds and technologies, such as salting-out and sugaring-out extractions, have been applied in the separation and purification of biofuels and biochemicals. These methods offer effective separation with high efficiency and low operational costs, making them suitable for industrial applications involving similar compounds (Fu, Li, Sun, & Xie, 2020).

Catalytic Oxidation of Cyclohexene

The catalytic oxidation of cyclohexene, a process related to the chemical transformations of cyclohexane derivatives, leads to various industrially valuable products. This process underscores the synthetic value of cyclohexane derivatives in producing intermediates for the chemical industry. Control over the oxidation process allows for the selective production of targeted products, highlighting the utility of this compound, and related compounds in synthetic chemistry and industrial applications (Cao, Zhu, Yang, Xu, Yu, & Xu, 2018).

Oxidation Reaction Using Heterogeneous Catalyst

Cyclohexane oxidation, an important chemical reaction for industrial application, involves various metal salts as catalysts. This process highlights the potential of this compound, in industrial applications, especially in the production of nylon 6 and nylon 6,6. The use of different metal salts as catalysts for the oxidation of cyclohexane underlines the broader context in which this compound, may find utility in catalysis and industrial chemistry (khirsariya & Mewada, 2014).

Organic Liquid Phase Hydrogen Carriers

Investigations into organic compounds as hydrogen carriers have identified cycloalkanes, including cyclohexane derivatives, as potential candidates for hydrogen storage and delivery. This compound, falls within the scope of these studies, suggesting its potential application in energy storage technologies. This research area highlights the versatility of cyclohexane derivatives in applications beyond traditional chemical industry uses, pointing toward their role in sustainable energy solutions (Bourane, Elanany, Pham, & Katikaneni, 2016).

Safety and Hazards

“Cyclohexanebutanoic acid, barium salt” is classified as Acute Tox. 4 for both inhalation and oral exposure . It is non-combustible and considered a toxic hazardous material causing chronic effects . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Mechanism of Action

Target of Action

This compound is a barium salt of cyclohexanebutyric acid , and its biological targets may be inferred from those of its constituent ions.

Mode of Action

As a barium salt, it may interact with biological systems through the barium ion, which is known to block potassium channels

Biochemical Pathways

Barium ions are known to affect several biochemical pathways, including those involving potassium channels

Pharmacokinetics

As a barium compound, it may have low bioavailability due to the poor solubility of barium salts

Result of Action

Barium ions are known to block potassium channels, which can affect cellular excitability

Action Environment

The action of Barium Cyclohexanebutyrate may be influenced by various environmental factors, such as pH and the presence of other ions. For example, the solubility of barium salts can be affected by pH . .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Cyclohexanebutanoic acid, barium salt can be achieved through a simple acid-base reaction between Cyclohexanebutanoic acid and barium hydroxide.", "Starting Materials": [ "Cyclohexanebutanoic acid", "Barium hydroxide" ], "Reaction": [ "Dissolve Cyclohexanebutanoic acid in water to form a solution.", "Add barium hydroxide to the solution and stir until the mixture is homogeneous.", "Heat the mixture to 60-70°C and maintain this temperature for 1-2 hours.", "Allow the mixture to cool to room temperature and filter the precipitated Cyclohexanebutanoic acid, barium salt.", "Wash the salt with water to remove any impurities and dry it in a vacuum oven at 60°C for 24 hours." ] } | |

CAS No. |

62669-65-2 |

Molecular Formula |

C10H18BaO2 |

Molecular Weight |

307.58 g/mol |

IUPAC Name |

barium(2+);4-cyclohexylbutanoate |

InChI |

InChI=1S/C10H18O2.Ba/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12); |

InChI Key |

VEJXWQYJRKCZDU-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Ba+2] |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)O.[Ba] |

| 62669-65-2 | |

physical_description |

White powder; Insoluble in water; [Alfa Aesar MSDS] |

Pictograms |

Irritant |

Related CAS |

4441-63-8 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294762.png)